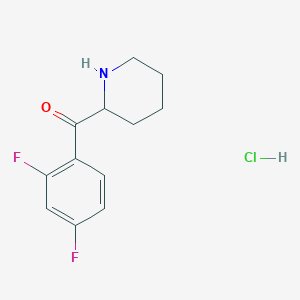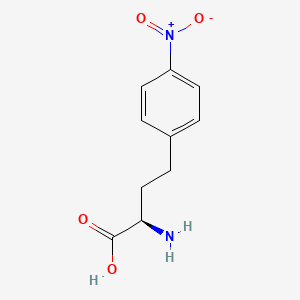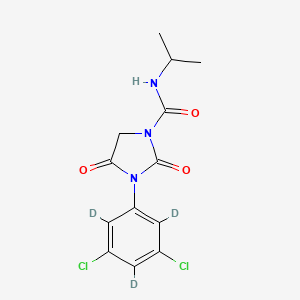
3-(3,5-dichloro-2,4,6-trideuteriophenyl)-2,4-dioxo-N-propan-2-ylimidazolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-dichloro-2,4,6-trideuteriophenyl)-2,4-dioxo-N-propan-2-ylimidazolidine-1-carboxamide is a complex organic compound characterized by its unique structure, which includes multiple halogen and deuterium substitutions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dichloro-2,4,6-trideuteriophenyl)-2,4-dioxo-N-propan-2-ylimidazolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the substituted phenyl ring. The process includes:
Halogenation: Introduction of chlorine atoms at the 3 and 5 positions of the phenyl ring.
Deuteration: Incorporation of deuterium atoms at the 2, 4, and 6 positions.
Formation of the Imidazolidine Ring: Cyclization reaction to form the imidazolidine ring structure.
Carboxamide Formation: Introduction of the carboxamide group at the 1 position of the imidazolidine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems, controlled reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,5-dichloro-2,4,6-trideuteriophenyl)-2,4-dioxo-N-propan-2-ylimidazolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-(3,5-dichloro-2,4,6-trideuteriophenyl)-2,4-dioxo-N-propan-2-ylimidazolidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(3,5-dichloro-2,4,6-trideuteriophenyl)-2,4-dioxo-N-propan-2-ylimidazolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dichloro-2,4,6-trifluoropyridine: A halogenated aromatic compound with similar halogen substitutions.
3,5-Dichloro-2,4,6-trifluorophenyl derivatives: Compounds with similar structural motifs but different functional groups.
Uniqueness
The uniqueness of 3-(3,5-dichloro-2,4,6-trideuteriophenyl)-2,4-dioxo-N-propan-2-ylimidazolidine-1-carboxamide lies in its specific combination of halogen and deuterium substitutions, which can impart unique chemical and biological properties not found in other similar compounds.
Propiedades
Fórmula molecular |
C13H13Cl2N3O3 |
|---|---|
Peso molecular |
333.18 g/mol |
Nombre IUPAC |
3-(3,5-dichloro-2,4,6-trideuteriophenyl)-2,4-dioxo-N-propan-2-ylimidazolidine-1-carboxamide |
InChI |
InChI=1S/C13H13Cl2N3O3/c1-7(2)16-12(20)17-6-11(19)18(13(17)21)10-4-8(14)3-9(15)5-10/h3-5,7H,6H2,1-2H3,(H,16,20)/i3D,4D,5D |
Clave InChI |
ONUFESLQCSAYKA-QGZYMEECSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1Cl)[2H])Cl)[2H])N2C(=O)CN(C2=O)C(=O)NC(C)C |
SMILES canónico |
CC(C)NC(=O)N1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



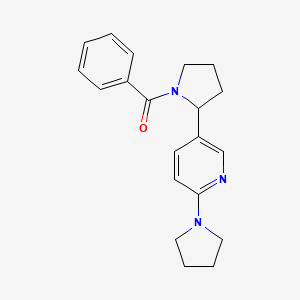
![5-{2-[(2-Bromophenyl)methylidene]hydrazin-1-yl}-2-chlorobenzoic acid](/img/structure/B11823202.png)
![2-[(4-hydroxy-3-methoxyphenyl)methylidene]-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one](/img/structure/B11823206.png)



![6-Nitroimidazo[1,2-a]pyrimidine](/img/structure/B11823231.png)
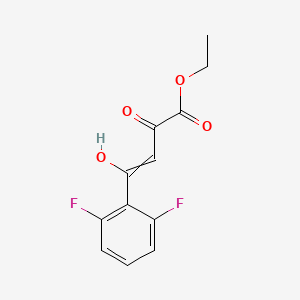
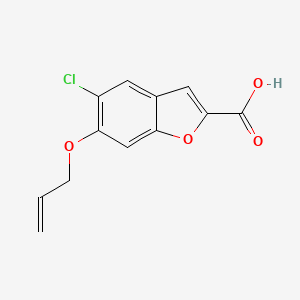
![3-[3-(2,3-dihydro-1H-indole-1-sulfonyl)-4,5-dimethoxyphenyl]prop-2-enoic acid](/img/structure/B11823246.png)
